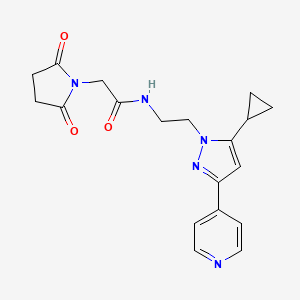

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl group at position 2. The pyrazole is linked via an ethyl chain to an acetamide moiety containing a 2,5-dioxopyrrolidin-1-yl group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c25-17(12-23-18(26)3-4-19(23)27)21-9-10-24-16(14-1-2-14)11-15(22-24)13-5-7-20-8-6-13/h5-8,11,14H,1-4,9-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPWKDIXQJTRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its structure combines a pyrazole moiety with a pyridine ring and a dioxopyrrolidine, suggesting diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O2 |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1797294-23-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in signaling pathways. The pyrazole and pyridine components are known for their roles in modulating kinase activity, which is crucial in cancer and other diseases.

Inhibition of Kinases:

Research indicates that compounds similar to this compound can act as kinase inhibitors. Kinases are pivotal in cell signaling, and their dysregulation is often linked to cancer progression. The compound may inhibit specific kinases such as PDGFR and KIT, which are implicated in tumor growth and metastasis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds through various mechanisms:

- Apoptosis Induction: Compounds in this class have been shown to trigger apoptosis in cancer cells by activating caspases.

- Cell Cycle Arrest: They can induce G1 or G2/M phase cell cycle arrest, preventing cancer cell proliferation.

Case Study:

A study involving a related pyrazole compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The compound exhibited an IC50 value in the low nanomolar range against specific cancer cell lines, indicating potent activity .

Antimicrobial Activity

The structural features of this compound also suggest potential antimicrobial properties. Compounds with similar scaffolds have shown efficacy against various bacterial strains by inhibiting bacterial enzymes crucial for cell wall synthesis .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Selectivity: High selectivity for certain kinases reduces off-target effects.

- Bioavailability: Preliminary studies suggest favorable pharmacokinetic properties, including good solubility and absorption rates.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyridine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the dioxopyrrolidine moiety may enhance the compound's efficacy by improving its interaction with biological targets such as kinases involved in cancer progression .

2. Antimicrobial Properties

Research has demonstrated that compounds containing pyrazole and pyridine rings possess antimicrobial activity against a range of pathogens. The unique structure of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suggests potential effectiveness against bacterial and fungal infections, making it a candidate for further exploration in antibiotic development .

3. Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrazole derivatives. Some studies suggest that compounds similar to this compound may provide protection against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its cyclopropyl-pyridinyl-pyrazole scaffold coupled with a dioxopyrrolidine-containing acetamide. Below is a comparative analysis with structurally related analogs:

Functional Group Impact

- Cyclopropyl Group : Enhances metabolic stability and steric hindrance compared to bulkier substituents (e.g., isopropylbenzyl in Bb2 ).

- Dioxopyrrolidinyl Acetamide : Likely improves solubility and hydrogen-bonding capacity vs. simpler acetamides (e.g., pyridin-4-yl acetamide in compounds) .

- Pyridin-4-yl vs. Quinolin-6-yl: Pyridinyl groups generally confer better pharmacokinetic profiles than quinolines due to reduced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.